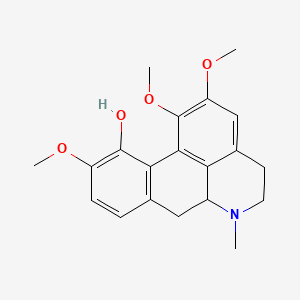

Isocorydine

Description

This compound is a natural product found in Pteridophyllum racemosum, Stephania lincangensis, and other organisms with data available.

(S)-Isocorydine is found in cherimoya. (S)-Isocorydine is an alkaloid from Peumus boldus (boldo). (S)-Isocorydine belongs to the family of Aporphines. These are quinoline alkaloids containing the dibenzo[de,g]quinoline ring system.

See also: Peumus boldus leaf (part of).

Structure

3D Structure

Properties

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDJEKNFOQJOY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023580 | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-67-2 | |

| Record name | (+)-Isocorydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isocorydine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine is a naturally occurring aporphine alkaloid found in various plant species, notably within the Papaveraceae and Menispermaceae families. It has garnered significant interest in the scientific community for its diverse pharmacological activities. A thorough understanding of its chemical structure and stereochemistry is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural and stereochemical features of this compound, including its absolute configuration. It also details experimental methodologies for its isolation and structural elucidation and explores its interaction with a key biological signaling pathway.

Chemical Structure and Properties

This compound is a tetracyclic isoquinoline alkaloid with the chemical formula C₂₀H₂₃NO₄.[1] Its systematic IUPAC name is (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol.[2] The structure features a dibenzo[de,g]quinoline ring system, which is characteristic of aporphine alkaloids.[1][2]

The molecule possesses a single chiral center at the C-6a position, and the naturally occurring and biologically active form is the (+)-(S)-enantiomer.[2][3][4] The absolute configuration of this stereocenter is crucial for its biological activity.

Table 1: Physicochemical Properties of (+)-Isocorydine

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃NO₄ | [5] |

| Molecular Weight | 341.4 g/mol | [5] |

| CAS Number | 475-67-2 | [5] |

| IUPAC Name | (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | [2] |

| Melting Point | 185 °C | [1] |

| Solubility | Chloroform: 10 mg/mL | [5] |

| UV λmax | 216, 272 nm | [5] |

| Absolute Configuration | (6aS) | [2] |

Stereochemistry

The stereochemistry of this compound is defined by the single stereocenter at the C-6a position of the aporphine core. The absolute configuration of naturally occurring (+)-Isocorydine has been determined to be S. This assignment is critical for its biological function and receptor interactions. The dextrorotatory nature of the natural isomer is indicated by the (+) prefix.

The determination of the absolute configuration of chiral molecules like this compound relies on chiroptical techniques such as optical rotation and circular dichroism, often in conjunction with X-ray crystallography.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isocorydine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine is a naturally occurring aporphine alkaloid found in various plant species, notably within the Papaveraceae and Annonaceae families. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and vasodilatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its key biological signaling pathways. All quantitative data is presented in a structured format for clarity, and critical biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₃NO₄ | [1] |

| Molecular Weight | 341.4 g/mol | [1] |

| CAS Number | 475-67-2 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 185 °C | [2] |

| Solubility | Chloroform (10 mg/ml), DMSO, Methanol, Ethanol. Practically insoluble in water. | [1] |

| pKa (Strongest Basic) | 9.41 ± 0.20 (Predicted) | |

| Optical Rotation | [α]D²⁰ +195° (c=1 in chloroform) | |

| UV max (λmax) | 216, 272 nm | [1] |

| Collision Cross Section | 181.9 Ų ([M+H]⁺) | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the protons on the dibenzoquinoline ring system. Signals for the three methoxy groups typically appear as sharp singlets, and the N-methyl group also presents as a singlet. The aliphatic protons of the tetrahydroisoquinoline core exhibit more complex splitting patterns due to their chiral environment.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for each of the 20 carbon atoms. The aromatic carbons resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the core structure and the methyl groups of the methoxy and N-methyl substituents appear in the upfield region. The carbonyl-like carbons of the aromatic rings bearing oxygen substituents will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. Expected characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Multiple sharp peaks between 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ethers and phenol): Strong absorptions between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

High-Resolution MS (HRMS): Provides the exact mass of the molecular ion, which for this compound ([M+H]⁺) is approximately 342.1700, corresponding to the formula C₂₀H₂₄NO₄⁺.

-

Tandem MS (MS/MS): Fragmentation analysis reveals characteristic losses. For isoquinoline alkaloids, common fragmentation pathways involve cleavages of the bonds adjacent to the nitrogen atom and within the heterocyclic ring, providing structural confirmation.

Biological and Pharmacological Activities

This compound exhibits significant biological activities, primarily investigated in the contexts of oncology and inflammation.

Anticancer Activity

This compound has demonstrated potent anticancer effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.

This compound has been shown to suppress the epithelial-mesenchymal transition (EMT) induced by chemotherapeutic agents like doxorubicin by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[3] This pathway is crucial for cell proliferation, differentiation, and survival.

This compound can induce cell cycle arrest at the G2/M phase in cancer cells.[4] This is achieved by modulating the activity of key cell cycle regulators. Specifically, it increases the phosphorylation of Chk1, which in turn inactivates Cdc25C. The inactivation of Cdc25C prevents the dephosphorylation and activation of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.[4][5]

Anti-inflammatory Activity

This compound also possesses significant anti-inflammatory properties. It has been shown to ameliorate the expression of pro-inflammatory cytokines like IL-6.[6] This effect is mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and JNK.[2][7]

Experimental Protocols

This section outlines the general methodologies for determining the key physical, chemical, and biological properties of this compound.

Determination of Physical Properties

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube.[8] The tube is placed in a melting point apparatus, and the temperature is gradually increased.[9] The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[10]

An excess amount of solid this compound is added to a known volume of a specific solvent in a sealed flask.[4][5] The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine its solubility.[3]

Spectroscopic Analysis

A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.[12] ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard.

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate. The sample is then placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[13][14]

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).[15] For structural confirmation, electrospray ionization (ESI) is a common soft ionization technique that keeps the molecule intact, followed by tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragments.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

In Vivo Xenograft Mouse Model

To evaluate the anticancer efficacy of this compound in a living organism, a xenograft mouse model is often employed.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant potential for therapeutic applications, particularly in oncology and inflammatory diseases. Its mechanisms of action, involving the modulation of critical signaling pathways like ERK, NF-κB, and the cell cycle machinery, provide a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a standardized approach for the consistent and reliable characterization and evaluation of this compound and its derivatives in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. (+)-Isocorydine | C20H23NO4 | CID 10143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 14. ejournal.upi.edu [ejournal.upi.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

Known biological activities of Isocorydine

An In-depth Technical Guide to the Biological Activities of Isocorydine

Executive Summary

This compound is a naturally occurring aporphine alkaloid found in various plant species, including those from the Papaveraceae and Annonaceae families.[1][2] This compound has garnered significant scientific interest due to its diverse and potent biological activities. Extensive research has demonstrated its therapeutic potential across several domains, including oncology, inflammation, and cardiovascular disease. This compound exerts its effects through multiple mechanisms of action, such as the induction of cell cycle arrest and apoptosis in cancer cells, modulation of critical inflammatory signaling pathways like NF-κB and MAPK, and induction of vasodilation.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support further research and drug development efforts.

Anticancer and Cytotoxic Activities

This compound has demonstrated significant anticancer properties against a range of human cancer cell lines, operating through mechanisms that include cell cycle arrest, apoptosis induction, and inhibition of metastasis-related processes.[3][6]

In Vitro Cytotoxicity

This compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| This compound | A549 | Lung | 197.7 | [5] |

| HepG2 | Liver | 148 (µg/ml) | [5] | |

| Huh7 | Liver | 161.3 (µg/ml) | [5] | |

| SNU-449 | Liver | 262.2 (µg/ml) | [5] | |

| SNU-387 | Liver | 254.1 (µg/ml) | [5] | |

| Cal-27 | Oral Squamous Carcinoma | ~600 | [7] | |

| Isocorydione (Derivative 2) | A549 | Lung | 197.73 | [1][3] |

| SGC7901 | Gastric | 212.46 | [1][3] | |

| HepG2 | Liver | 186.97 | [1][3] | |

| 8-Amino-isocorydine (Derivative 8) | A549 | Lung | 7.53 | [1][8] |

| SGC7901 | Gastric | 14.80 | [1][8] | |

| HepG2 | Liver | 56.18 | [1][8] | |

| 6a,7-dihydrogen-isocorydione (Derivative 10) | A549 | Lung | 8.59 | [1][8] |

| SGC7901 | Gastric | 14.03 | [1][8] | |

| HepG2 | Liver | 20.42 | [1][8] | |

| Compound COM33 (Derivative 24) | HepG2 | Liver | 7.51 | [9] |

| HeLa | Cervical | 6.32 | [9] |

Mechanisms of Anticancer Action

-

Cell Cycle Arrest: In human hepatocellular carcinoma (HCC) cell lines, this compound induces G2/M phase cell cycle arrest.[10] This is achieved by increasing the expression of cyclin B1 and phosphorylated CDK1, which is a consequence of decreasing the expression and activation of the phosphatase Cdc25C.[10] The phosphorylation levels of checkpoint kinases Chk1 and Chk2 were also found to be increased following treatment.[10]

-

Apoptosis Induction: this compound is known to induce apoptosis in cancer cells.[3] In oral squamous carcinoma cells (Cal-27), treatment with 0.60 mM this compound resulted in an apoptosis rate of approximately 10.57% after 24 hours and a significant increase in the expression of Caspase 3.[6] It also targets the drug-resistant side population in hepatocellular carcinoma by inducing apoptosis related to Programmed Cell Death 4 (PDCD4).[3]

-

Inhibition of Metastasis: this compound can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. It has been shown to inhibit doxorubicin-induced EMT in hepatocellular carcinoma by targeting ERK signaling pathways.[5] Furthermore, it significantly reduces the migration and invasion capabilities of oral squamous carcinoma cells.[6]

In Vivo Antitumor Efficacy

-

Murine Sarcoma and Hepatoma Models: The this compound derivative, Isocorydione, was found to inhibit tumor growth in mice bearing murine sarcoma S180.[11] Another derivative, 8-acetamino-isocorydine, demonstrated a strong inhibitory effect on tumors in a murine hepatoma H22 model.[11]

-

Hepatocellular Carcinoma Xenograft Model: In a Huh7 mouse xenograft model, this compound administered in combination with doxorubicin was shown to effectively reduce tumor growth.[5][12] The derivative COM33 showed a tumor inhibition rate of 73.8% at a dose of 100 mg/kg via intraperitoneal injection.[9]

Caption: this compound-induced G2/M cell cycle arrest pathway.

Anti-inflammatory and Anti-Sepsis Activities

This compound exhibits potent anti-inflammatory effects, primarily by modulating the NF-κB signaling pathway, a central regulator of inflammation.

Mechanism of Action

The anti-inflammatory activity of this compound is strongly linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway.[4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the phosphorylation of IκBα and the NF-κB p65 subunit.[13] This action prevents the translocation of the active p65 subunit from the cytoplasm to the nucleus, thereby reducing the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][13][14] Additionally, this compound has been shown to attenuate the phosphorylation of JNK, part of the MAPK signaling pathway, in bone marrow-derived macrophages.[8]

A novel aspect of its mechanism is the upregulation of the Vitamin D Receptor (VDR). This compound increases VDR mRNA expression and enhances the level of VDR protein in the nucleus, which is thought to contribute to the inhibition of NF-κB p65 nuclear translocation.[13]

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

In Vivo Anti-Sepsis and Anti-inflammatory Models

-

LPS-Induced Acute Lung Injury: this compound has been shown to protect mice from acute lung injury induced by LPS.[8] In an LPS-challenged mouse model, intraperitoneal administration of this compound (at doses of 1.67, 5, and 15 mg/kg) significantly decreased the levels of TNF-α, IL-6, and IL-1β in the blood, lung, and spleen, and ameliorated lung tissue damage.[13][15]

Cardiovascular Activities

This compound possesses notable cardiovascular effects, particularly vasodilation and modulation of cardiac electrophysiology.

Vasodilatory Effects

This compound induces the relaxation of norepinephrine-precontracted isolated rabbit aortic strips, with a half-maximal effective concentration (EC50) value of 12.6 µM.[5] This vasodilatory action is related to its effects on cyclic nucleotides.[5]

| Activity | Model | Parameter | Value | Citation(s) |

| Vasodilation | Isolated rabbit aortic strips | EC50 | 12.6 µM | [5] |

| Cardiac Electrophysiology | Isolated canine Purkinje fibers | Concentration | 30 µM | [5] |

| Effect | Reduces action potential duration, increases effective refractory period | [5] |

Cardiac Electrophysiological Effects

In isolated canine Purkinje fibers, this compound at a concentration of 30 µM reduces the duration of the action potential while simultaneously increasing the effective refractory period.[5] These findings suggest potential antiarrhythmic properties.[6]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is based on methodologies used to screen this compound and its derivatives against various cancer cell lines.[1][8]

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2, SGC7901) in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of appropriate culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS).[8]

-

Incubation: Allow cells to adhere and grow for 12-24 hours.

-

Treatment: Expose the cells to various concentrations of this compound or its derivatives for a specified period, typically 48 hours.[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell proliferation inhibition rate and determine the IC50 value by plotting the inhibition rate against the log of the drug concentration.

Caption: General workflow for determining IC50 using an MTT assay.

In Vivo Anti-Sepsis: LPS-Challenged Mouse Model

This protocol describes the model used to evaluate the anti-sepsis effects of this compound.[13]

-

Animal Acclimatization: Use appropriate mouse strains (e.g., BALB/c) and allow them to acclimate to the facility conditions.[13] All procedures must be approved by an Animal Care and Use Committee.[13]

-

Grouping: Divide mice into multiple groups (n=8 per group): Solvent control, LPS only, Positive control (e.g., Dexamethasone 5 mg/kg), and this compound treatment groups (e.g., 1.67, 5, and 15 mg/kg).[13]

-

Induction of Sepsis: Administer LPS (e.g., 30 mg/kg) via intravenous injection to all groups except the solvent control.[13]

-

Treatment Administration: Immediately following LPS injection, administer the respective treatments via intraperitoneal injection: 2.5% DMSO for the LPS group, Dexamethasone for the positive control, and this compound for the treatment groups. A second dose of this compound may be given at 2 hours post-LPS.[13]

-

Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined endpoint (e.g., 24 hours), collect blood and tissue samples (lung, spleen) for analysis.

-

Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and tissue homogenates using ELISA. Perform histological analysis of lung tissue to assess damage.

Western Blotting for Protein Expression

This method is used to detect changes in protein levels and phosphorylation states, such as NF-κB p65, IκBα, and MAPK pathway components.[8][13]

-

Cell Lysis: Treat cells as described in the experimental design. Harvest the cells and extract total protein using RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[13]

-

SDS-PAGE: Separate equal amounts of protein based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-p65) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

Other Reported Biological Activities

-

Neuroprotective Effects: As an isoquinoline alkaloid, this compound is part of a class of compounds known to exert neuroprotective effects by reducing inflammation, oxidative stress, and regulating autophagy.[16][17]

-

Antibacterial and Antiulcer Properties: this compound has been reported to possess antibacterial and antiulcer activities.[6][7]

References

- 1. This compound Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annona squamosa - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and anticancer properties of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/m cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The Anti-Sepsis Effect of this compound Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Ameliorates IL-6 Expression in Bone Marrow-Derived Macrophages and Acute Lung Injury Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Anti-inflammatory Properties of Isocorydine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocorydine (ICD) is an isoquinoline alkaloid primarily isolated from plants of the Corydalis and Fissistigma genera. Traditionally used in herbal medicine for various ailments, recent scientific investigation has focused on its pharmacological activities, including its potent anti-inflammatory effects. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate this data. The primary mechanism of this compound's anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a significant reduction in the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key regulatory hubs in the inflammatory cascade. The primary pathways implicated are the NF-κB and MAPK signaling pathways, which are crucial for the transcriptional activation of numerous pro-inflammatory genes.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers, most commonly p50/p65, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β[1][2].

This compound intervenes in this process by inhibiting the phosphorylation of both IκBα and the NF-κB p65 subunit.[1] This prevents the degradation of IκBα and, critically, blocks the nuclear translocation of p65.[1][3] By keeping NF-κB p65 sequestered in the cytoplasm, this compound effectively shuts down the downstream transcription of its target pro-inflammatory genes.[1]

Inhibition of the MAPK Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It consists of several subfamilies, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). These kinases are activated by various extracellular stimuli and play a role in the production of inflammatory mediators.[4][5]

Studies have shown that this compound can attenuate the phosphorylation of JNK, a key component of the MAPK pathway, in LPS-stimulated macrophages.[6][7] By reducing the activation of JNK, this compound further suppresses the inflammatory response. RNA-seq analysis has confirmed that Toll-like receptor and MAPK signaling pathways are inhibited by this compound treatment.[6]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models. The data consistently demonstrates a dose-dependent reduction in key inflammatory markers.

In Vitro Data Summary

In vitro studies typically utilize macrophage cell lines (e.g., bone marrow-derived macrophages (BMDMs), peritoneal macrophages) stimulated with LPS to mimic an inflammatory state. This compound has been shown to significantly inhibit the release of several pro-inflammatory cytokines.[1]

| Cell Type | Stimulant | This compound Conc. | Target Measured | Result | Reference |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | IL-6 Release | Significant Inhibition | [1] |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | TNF-α Release | Significant Inhibition | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | IL-6 Expression | Ameliorated | [6][7] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | p-p65/p65 Ratio | Significantly Reduced | [6] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | p-JNK/JNK Ratio | Significantly Reduced | [6] |

In Vivo Data Summary

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound. This compound has demonstrated efficacy in rodent models of acute inflammation and sepsis.

| Animal Model | Inflammatory Challenge | This compound Dosage | Organ/Tissue | Target Measured | Result | Reference |

| BALB/c Mice | LPS (30 mg/kg, i.v.) | 1.67, 5, 15 mg/kg (i.p.) | Blood | TNF-α, IL-6, IL-1β | Dose-dependent decrease | [1] |

| BALB/c Mice | LPS (30 mg/kg, i.v.) | 1.67, 5, 15 mg/kg (i.p.) | Lung, Spleen | TNF-α, IL-6, IL-1β | Dose-dependent decrease | [1] |

| C57BL/6 Mice | LPS (i.p.) | Not specified | Lung | Acute Lung Injury | Ameliorated | [6][7] |

| Mouse Model | Carrageenan | Not specified | Paw | Edema | Alleviated | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to evaluate the anti-inflammatory properties of this compound.

In Vitro Inflammation Model: LPS-Stimulated Macrophages

-

Cell Culture: Mouse peritoneal macrophages or bone marrow-derived macrophages (BMDMs) are isolated and cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1] BMDMs may be differentiated using granulocyte-macrophage colony-stimulating factor (GM-CSF).[7]

-

Treatment Protocol: Cells are seeded in multi-well plates. They are pre-treated with various concentrations of this compound (e.g., 52.03 µM) for a specified period (e.g., 2-4 hours).[1]

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the cell culture medium and incubating for a defined time.[1]

-

Endpoint Analysis:

-

ELISA: The culture supernatant is collected to quantify the concentration of secreted cytokines such as IL-6 and TNF-α using commercial ELISA kits.[1][7]

-

RT-PCR: Total RNA is extracted from the cells to measure the mRNA expression levels of inflammatory genes.[1][7]

-

Western Blotting: Cell lysates are prepared to analyze the protein levels and phosphorylation status of key signaling molecules like p65, IκBα, and JNK.[6][7]

-

In Vivo Inflammation Model: LPS-Induced Endotoxemia/Acute Lung Injury

-

Animals: BALB/c or C57BL/6 mice are typically used.[1][7] All procedures are conducted in accordance with approved animal care and use committee protocols.[1]

-

Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), an LPS-only group, a positive control group (e.g., Dexamethasone), and this compound treatment groups at various doses (e.g., 1.67, 5, 15 mg/kg).[1]

-

Induction and Treatment: An LPS challenge is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection (e.g., 30 mg/kg). This compound is administered (e.g., by i.p. injection) at specified time points relative to the LPS challenge (e.g., immediately after and 2 hours post-LPS).[1]

-

Sample Collection and Analysis: At a predetermined time point (e.g., 3 hours after LPS injection), animals are euthanized.[1]

-

Blood: Blood is collected to measure systemic cytokine levels (TNF-α, IL-6, IL-1β) via ELISA.[1]

-

Tissues: Organs such as the lungs and spleen are harvested.[1][7] One portion can be used for cytokine analysis, while another is fixed in formalin for histopathological examination (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.[1]

-

In Vivo Inflammation Model: Carrageenan-Induced Paw Edema

-

Principle: This model is a standard for evaluating acute anti-inflammatory activity.[8][9][10] Carrageenan, a phlogistic agent, is injected into the paw, inducing a reproducible inflammatory response characterized by edema.[8][10][11]

-

Procedure:

-

Animals (rats or mice) are treated with the test compound (this compound) or vehicle, typically 30-60 minutes before the carrageenan challenge.[11]

-

A solution of carrageenan (e.g., 1%) is injected into the subplantar region of one hind paw.[8][11] The contralateral paw may be injected with saline as a control.

-

Paw volume or thickness is measured at baseline and at regular intervals (e.g., every hour for up to 5 hours) post-injection using a plethysmometer or calipers.[11]

-

-

Endpoint: The anti-inflammatory effect is quantified as the percentage inhibition of edema in the treated group compared to the vehicle control group.

Conclusion

This compound demonstrates significant anti-inflammatory properties, substantiated by robust in vitro and in vivo data. Its primary mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, which effectively suppresses the production of key pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. The compound's ability to ameliorate inflammation in established animal models, including LPS-induced systemic inflammation and carrageenan-induced paw edema, highlights its therapeutic potential. For drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory agents. Further research into its pharmacokinetics, safety profile, and efficacy in chronic inflammatory models is warranted.

References

- 1. The Anti-Sepsis Effect of this compound Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates IL-6 Expression in Bone Marrow-Derived Macrophages and Acute Lung Injury Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates IL-6 Expression in Bone Marrow-Derived Macrophages and Acute Lung Injury Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Vasodilatory Effects of Isocorydine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine, an aporphine alkaloid, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects. This technical guide provides a comprehensive overview of the vasodilatory properties of this compound, synthesizing available data to elucidate its core mechanisms of action. While direct quantitative data for this compound's vasorelaxant effects are emerging, this document compiles analogous data from similar compounds and outlines the experimental protocols necessary to fully characterize its vascular activity. The proposed signaling pathways involved in this compound-induced vasodilation are visualized, offering a framework for future research and drug development.

Introduction

Vascular tone is a critical physiological parameter regulated by a complex interplay of signaling pathways within the vascular endothelium and smooth muscle cells. Dysregulation of vascular tone is a hallmark of numerous cardiovascular diseases, including hypertension and atherosclerosis. Pharmacological agents that induce vasodilation are therefore of significant therapeutic interest. This compound, an isoquinoline alkaloid, has been identified as a compound with potential vasodilatory effects. This guide explores the molecular mechanisms that may underlie these effects, providing a foundation for further investigation and therapeutic application.

Quantitative Data on Vasorelaxant Effects

Direct and comprehensive quantitative data on the vasodilatory effects of this compound are not yet widely published. However, based on studies of similar isoquinoline alkaloids, such as the F-19 alkaloid, we can anticipate its potential potency. The following table summarizes the expected format for presenting such data once it becomes available through the experimental protocols outlined in this guide.

| Parameter | Value (this compound) | Value (Analogue: F-19 Alkaloid) | Condition |

| IC50 | Data Pending | 44.6 µM[1] | Relaxation of KCl (50 mM)-induced contraction in rat aorta |

| Emax | Data Pending | 93.5 ± 3.7% at 100 µM[1] | Relaxation of KCl (50 mM)-induced contraction in rat aorta |

| IC50 | Data Pending | Not Reported | Relaxation of Phenylephrine-induced contraction in rat aorta |

| Emax | Data Pending | Not Reported | Relaxation of Phenylephrine-induced contraction in rat aorta |

Core Mechanisms of Vasodilation

The vasodilatory effect of this compound is likely mediated through a combination of endothelium-dependent and endothelium-independent mechanisms. These pathways converge on the reduction of intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells (VSMCs), leading to relaxation.

Endothelium-Independent Vasodilation: Direct Action on Vascular Smooth Muscle Cells

This compound may directly act on VSMCs to induce relaxation, primarily through the modulation of calcium channels.

-

Inhibition of L-type Voltage-Gated Calcium Channels (VGCCs): A primary mechanism for vasodilation is the blockade of L-type VGCCs in the plasma membrane of VSMCs. The influx of extracellular Ca2+ through these channels is a critical step in the initiation and maintenance of vascular contraction. By inhibiting these channels, this compound would reduce Ca2+ influx, leading to vasodilation.

-

Modulation of Intracellular Calcium Release: this compound may also influence the release of Ca2+ from intracellular stores within the sarcoplasmic reticulum (SR). This can occur through the inhibition of inositol 1,4,5-trisphosphate receptors (IP3R) and ryanodine receptors (RyR), which are responsible for releasing stored Ca2+ into the cytoplasm.

Endothelium-Dependent Vasodilation

The vascular endothelium plays a crucial role in regulating vascular tone through the release of various vasoactive substances. This compound may stimulate the endothelium to release nitric oxide (NO), a potent vasodilator.

-

Activation of Endothelial Nitric Oxide Synthase (eNOS): this compound could potentially activate eNOS in endothelial cells, leading to the production of NO. NO then diffuses to the adjacent VSMCs and activates soluble guanylate cyclase (sGC).

-

The NO-sGC-cGMP Pathway: Activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP) levels in VSMCs. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca2+ and vasorelaxation.

Anti-Inflammatory Effects and Vasodilation

This compound is known to possess anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway. Chronic inflammation is associated with endothelial dysfunction and impaired vasodilation. By inhibiting NF-κB, this compound may reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby improving endothelial function and promoting vasodilation.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound's vasodilatory effects.

Caption: Proposed signaling pathways of this compound-induced vasodilation.

Experimental Protocols

To fully elucidate the vasodilatory mechanisms of this compound, a series of in vitro experiments using isolated arterial rings are necessary. The following protocols are based on established methodologies for studying vasorelaxant compounds.

Preparation of Isolated Arterial Rings

-

Animal Model: Male Wistar rats (200-250 g) are euthanized by cervical dislocation.

-

Aorta Dissection: The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

-

Ring Preparation: The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.

-

Endothelium Removal (for endothelium-independent studies): The endothelial layer is removed by gently rubbing the intimal surface with a fine wire. Successful removal is confirmed by the absence of relaxation to acetylcholine (1 µM).

-

Mounting: The aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with the K-H solution being changed every 15 minutes.

Vasorelaxant Effect on Pre-contracted Arterial Rings

-

Induction of Contraction: A stable contraction is induced by adding either Phenylephrine (PE, 1 µM) or KCl (60 mM) to the organ bath.

-

Cumulative Concentration-Response Curve: Once the contraction is stable, this compound is added to the bath in a cumulative manner (e.g., 10^-9 to 10^-4 M).

-

Data Analysis: The relaxation response is expressed as a percentage of the initial contraction induced by PE or KCl. IC50 and Emax values are calculated from the concentration-response curves.

Investigation of the Role of the Endothelium

-

Protocol: The vasorelaxant effect of this compound is assessed in both endothelium-intact and endothelium-denuded aortic rings.

-

Inhibitors: To further investigate the endothelium-dependent pathway, endothelium-intact rings are pre-incubated for 30 minutes with:

-

L-NAME (100 µM): A nitric oxide synthase (NOS) inhibitor.

-

Indomethacin (10 µM): A cyclooxygenase (COX) inhibitor.

-

-

Analysis: A significant reduction in the vasorelaxant effect of this compound in endothelium-denuded rings or in the presence of L-NAME would indicate the involvement of the endothelium and NO, respectively.

Investigation of Calcium Channel Involvement

-

Protocol: The effect of this compound on contractions induced by extracellular Ca2+ is examined.

-

Calcium-Free K-H Solution: Endothelium-denuded rings are incubated in a Ca2+-free K-H solution containing a high concentration of KCl (60 mM) to depolarize the cell membrane.

-

Cumulative Addition of CaCl2: CaCl2 is added cumulatively (e.g., 0.1 to 2.5 mM) to induce contraction.

-

This compound Pre-incubation: The experiment is repeated after pre-incubating the rings with different concentrations of this compound for 30 minutes.

-

Analysis: A rightward shift in the concentration-response curve to CaCl2 in the presence of this compound would suggest a blockade of L-type VGCCs.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's vasorelaxant effects.

Conclusion

This compound presents a promising scaffold for the development of novel vasodilator agents. The available evidence, largely inferred from the study of analogous compounds and its known anti-inflammatory properties, suggests a multi-faceted mechanism of action involving both endothelium-dependent (NO-mediated) and endothelium-independent (calcium channel blockade) pathways. The experimental protocols detailed in this guide provide a clear roadmap for the definitive characterization of this compound's vasodilatory effects. Further research is warranted to establish precise quantitative pharmacological parameters and to fully elucidate the signaling cascades involved. Such studies will be instrumental in translating the therapeutic potential of this compound into clinical applications for the management of cardiovascular diseases.

References

Neuroprotective Potential of Isocorydine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine, an aporphine alkaloid found in various plant species, has garnered scientific interest for its diverse pharmacological activities. While extensively studied for its anti-cancer properties, emerging evidence suggests a promising neuroprotective potential. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanisms of action, particularly its anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. We consolidate available quantitative data, delineate experimental protocols, and visualize key signaling pathways to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by complex and interconnected mechanisms including neuroinflammation, oxidative stress, and excitotoxicity. Current therapeutic options are largely symptomatic and fail to address the underlying neurodegenerative processes. Consequently, there is an urgent need for the discovery and development of novel neuroprotective agents.

This compound is a bioactive isoquinoline alkaloid with a range of reported biological activities.[1] While its anti-cancer effects are well-documented, recent studies have begun to shed light on its potential as a neuroprotective agent. This guide synthesizes the existing scientific literature on the neuroprotective potential of this compound, providing a detailed technical resource for the scientific community.

Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound appear to be multifactorial, with current evidence primarily pointing towards its potent anti-inflammatory activities. The following sections detail the known molecular mechanisms.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a key contributor to neuronal damage in various neurological disorders. This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

This compound has been shown to inhibit this cascade. Studies have demonstrated that this compound treatment inhibits the phosphorylation of both IκBα and the NF-κB p65 subunit in LPS-stimulated macrophages.[2][3] This inhibition prevents the nuclear translocation of NF-κB p65, thereby downregulating the expression and release of pro-inflammatory cytokines.[2][4][5]

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

The MAPK signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, are also key regulators of inflammatory responses. Upon activation by stimuli like LPS, the JNK pathway can lead to the activation of transcription factors such as AP-1, which in turn promotes the expression of pro-inflammatory genes.

Evidence suggests that this compound can modulate this pathway. Specifically, this compound has been observed to attenuate the phosphorylation of JNK in LPS-stimulated bone marrow-derived macrophages (BMDMs).[4][6] By inhibiting JNK activation, this compound can further suppress the production of pro-inflammatory mediators.

Figure 2: this compound's Modulation of the JNK Signaling Pathway.

Antioxidant and Other Potential Mechanisms (Areas for Further Research)

While the anti-inflammatory effects of this compound are the most substantiated in the context of neuroprotection, isoquinoline alkaloids as a class are known to possess antioxidant properties.[7] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. Further investigation is warranted to determine if this compound directly scavenges ROS or enhances endogenous antioxidant systems, for instance, through the activation of the Nrf2/HO-1 pathway.

Additionally, the PI3K/Akt signaling pathway is a crucial regulator of neuronal survival and apoptosis.[8] Exploring whether this compound can activate this pro-survival pathway in neurons would provide further insight into its neuroprotective potential.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data regarding the biological activities of this compound relevant to its neuroprotective potential. It is important to note that much of the existing quantitative data for this compound comes from cancer cell line studies, and more research is needed to establish specific neuroprotective dose-response relationships.

Table 1: Inhibition of Pro-inflammatory Cytokine Release by this compound

| Cell Type | Stimulant | This compound Concentration | Cytokine | Inhibition (%) | Reference |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | TNF-α | Significant | [2][5] |

| Mouse Peritoneal Macrophages | LPS (50 ng/mL) | 52.03 µM | IL-6 | Significant | [2][5] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Dose-dependent | IL-6 | Significant | [4][6] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

| A549 (Lung Cancer) | 197.7 | [3] |

| Huh7 (Liver Cancer) | ~472 (161.3 µg/ml) | [3] |

| HepG2 (Liver Cancer) | ~433 (148 µg/ml) | [3] |

| SNU-449 (Liver Cancer) | ~768 (262.2 µg/ml) | [3] |

| SNU-387 (Liver Cancer) | ~744 (254.1 µg/ml) | [3] |

Note: IC50 values from cancer cell lines provide a general indication of cytotoxicity and can help in determining non-toxic concentrations for neuroprotection studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for further research into this compound's neuroprotective effects.

Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Cell Culture:

-

Mouse peritoneal macrophages or bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.[2]

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 0, 25, 50, 75 µM) for 2 hours.[9] A concentration of 52.03 µM has been specifically reported.[2]

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 4-24 hours.[2][9]

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[2]

-

Cell Viability: Assess cell viability using the CCK-8 assay to ensure that the observed effects are not due to cytotoxicity.[9]

Western Blot Analysis of NF-κB and JNK Pathway Activation

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and JNK signaling pathways.

Cell Lysis and Protein Quantification:

-

After treatment as described in section 4.1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay kit.

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[2][6]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB p65.

Cell Preparation and Treatment:

-

Seed peritoneal macrophages on glass coverslips in 24-well plates at a density of 1.0 × 10^6 cells/mL.[2]

-

Treat the cells with this compound (52.03 µM) for 2 hours, followed by stimulation with LPS (50 ng/mL) for 2 hours.[2]

Staining Procedure:

-

Fix the cells with 4% paraformaldehyde for 20 minutes.[2]

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 20 minutes.[2]

-

Block non-specific binding with 3% BSA in PBS for 1 hour at 37°C.[2]

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[2]

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated) for 1 hour at room temperature.[4]

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Figure 3: General Experimental Workflow for Assessing Neuroprotection.

Blood-Brain Barrier Permeability

A critical factor for the therapeutic potential of any CNS-acting compound is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Currently, there is a lack of specific experimental data on the BBB permeability of this compound.

Future research should focus on determining the apparent permeability coefficient (Papp) of this compound using in vitro BBB models, such as co-cultures of brain endothelial cells, astrocytes, and pericytes in a Transwell system.[10] These experiments are crucial to ascertain whether this compound can reach therapeutically relevant concentrations in the brain.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are relevant to the pathogenesis of neurodegenerative diseases. Its ability to inhibit the NF-κB and JNK signaling pathways positions it as a promising candidate for further neuroprotective studies.

However, to advance this compound as a potential neurotherapeutic agent, several key areas need to be addressed:

-

Direct Neuroprotective Effects: Studies are needed to directly assess the protective effects of this compound against oxidative stress (e.g., using H₂O₂ or rotenone-induced neuronal injury models) and glutamate excitotoxicity in relevant neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons).

-

Quantitative Neuroprotection Data: Determination of dose-response curves and IC50 values for neuroprotection is essential.

-

Mechanism of Action in Neurons: Elucidation of the molecular mechanisms underlying this compound's potential neuroprotective effects, including its impact on the Nrf2/HO-1 and PI3K/Akt pathways in neuronal and glial cells.

-

Blood-Brain Barrier Permeability: In vitro and in vivo studies are required to determine the BBB permeability of this compound.

-

In Vivo Efficacy: Evaluation of this compound's efficacy in animal models of neurodegenerative diseases (e.g., MCAO model of stroke, MPTP model of Parkinson's disease) is a critical next step.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-Jun N-terminal kinases (JNKs) mediate pro-inflammatory actions of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. edepot.wur.nl [edepot.wur.nl]

Isocorydine: A Potential Anti-Arrhythmic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine, an aporphine alkaloid, has demonstrated notable electrophysiological effects on cardiac tissues, suggesting its potential as an anti-arrhythmic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's cardiac effects, focusing on its impact on action potentials and its potential mechanisms of action. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Cardiac arrhythmias remain a significant challenge in cardiovascular medicine, necessitating the exploration of novel therapeutic agents. This compound, a naturally occurring compound, has emerged as a candidate of interest due to its observed effects on cardiac electrophysiology. Early studies have indicated that this compound can modulate the action potential duration and effective refractory period in cardiac tissues, fundamental properties in the control of cardiac rhythm. This guide aims to consolidate the existing scientific data on this compound to serve as a foundational resource for researchers and drug development professionals.

Electrophysiological Effects of this compound on Cardiac Tissues

The primary evidence for this compound's anti-arrhythmic potential comes from studies on isolated canine cardiac tissues. These studies reveal a concentration-dependent modulation of the cardiac action potential.

Data Presentation: Effects on Action Potential Parameters

The following table summarizes the quantitative data from electrophysiological studies on the effects of this compound on canine Purkinje fibers and ventricular muscle.

| Tissue Type | This compound Concentration (µM) | Action Potential Duration at 50% Repolarization (APD50) | Action Potential Duration at 90% Repolarization (APD90) | Action Potential Amplitude (APA) | Maximum Upstroke Velocity (Vmax) | Effective Refractory Period (ERP) |

| Canine Purkinje Fibers | 3 | Prolonged | Prolonged | No significant change | No significant change | Increased |

| 30 | Shortened | Shortened | No significant change | No significant change | Increased[1] | |

| 100 | Shortened | Shortened | Decreased | Decreased | Increased | |

| Canine Ventricular Muscle | 30 | Shortened | Prolonged | No significant change | Decreased | Increased |

| 100 | Shortened | Prolonged | Decreased | Decreased | Increased |

Data synthesized from Zhao et al. (1991).

Proposed Mechanism of Action

The observed electrophysiological effects of this compound suggest that it may exert its anti-arrhythmic action through the modulation of multiple cardiac ion channels. The concentration-dependent effects on action potential duration, amplitude, and upstroke velocity point towards an interaction with potassium (K+), sodium (Na+), and calcium (Ca2+) currents.

The shortening of the APD at higher concentrations in Purkinje fibers suggests a potential activation of potassium currents or inhibition of inward currents. Conversely, the prolongation of APD90 in ventricular muscle at similar concentrations indicates a more complex interaction, possibly involving the blockade of repolarizing potassium currents. The decrease in Vmax at higher concentrations is a hallmark of sodium channel blockade. The decrease in APA could be attributed to either sodium or calcium channel inhibition.

Signaling Pathway Diagram

The following diagram illustrates the proposed, yet to be fully elucidated, mechanism of action of this compound on cardiac myocyte ion channels.

Proposed mechanism of this compound's anti-arrhythmic action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on standard practices in cardiac electrophysiology research.

Canine Purkinje Fiber and Ventricular Muscle Action Potential Recording

This protocol is based on the methodology described by Zhao et al. (1991).

Objective: To record intracellular action potentials from isolated canine cardiac tissues and assess the effects of this compound.

Materials:

-

Canine heart

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5; gassed with 95% O2 and 5% CO2)

-

This compound stock solution

-

Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)

-

Microelectrode amplifier

-

Oscilloscope and data acquisition system

-

Stimulator

Procedure:

-

Tissue Preparation:

-

Hearts are obtained from anesthetized mongrel dogs.

-

Purkinje fibers are dissected from the free walls of either ventricle.

-

Papillary muscles or trabeculae from the right ventricle are also isolated.

-

Tissues are placed in a tissue bath and superfused with Tyrode's solution at 36 ± 0.5°C.

-

-

Intracellular Recording:

-

Tissues are allowed to equilibrate for at least 1 hour.

-

A glass microelectrode is used to impale a cell in the tissue.

-

The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.

-

Stable recordings of the action potential are obtained.

-

-

Drug Application:

-

After obtaining stable baseline recordings, the superfusion is switched to Tyrode's solution containing the desired concentration of this compound.

-

Recordings are taken at various time points after drug application to observe the time course of the effects.

-

Multiple concentrations are typically tested in a cumulative or non-cumulative manner.

-

-

Data Analysis:

-

The following action potential parameters are measured:

-

Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

-

Action Potential Amplitude (APA)

-

Maximum Upstroke Velocity (Vmax)

-

Resting Membrane Potential (RMP)

-

Effective Refractory Period (ERP) is determined by introducing premature stimuli at progressively shorter coupling intervals.

-

-

Whole-Cell Patch Clamp for Cardiac Ion Channel Analysis

This is a general protocol for investigating the effects of this compound on specific cardiac ion currents.

Objective: To measure the effect of this compound on individual ion currents (e.g., IKr, IKs, INa, ICaL) in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes (e.g., from guinea pig, rabbit, or human-induced pluripotent stem cell-derived cardiomyocytes)

-

External and internal pipette solutions specific for the ion current being studied.

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Cell Preparation:

-

Cardiomyocytes are enzymatically isolated from cardiac tissue.

-

Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

-

Pipette Preparation and Sealing:

-

Patch pipettes are pulled from borosilicate glass and fire-polished to a tip resistance of 2-5 MΩ when filled with the internal solution.

-

The pipette is positioned over a single, healthy cardiomyocyte using a micromanipulator.

-

Gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

-

The cell is allowed to equilibrate with the internal solution in the pipette.

-

-

Voltage-Clamp Protocol and Drug Application:

-

The cell membrane potential is clamped at a holding potential.

-

A specific voltage-clamp protocol consisting of a series of voltage steps is applied to elicit the ion current of interest.

-

After recording stable baseline currents, the external solution is switched to one containing this compound.

-

The voltage-clamp protocol is repeated to measure the effect of the compound on the current.

-

-

Data Analysis:

-

The amplitude and kinetics of the ion current are measured before and after drug application.

-

Concentration-response curves are generated to determine the IC50 value for the inhibition of the specific ion current.

-

Workflow Diagram for In Vitro Electrophysiological Studies

Workflow for in vitro electrophysiological assessment of this compound.

In Vivo Animal Models of Arrhythmia

While specific in vivo studies on this compound's anti-arrhythmic effects are not extensively detailed in the currently available literature, the following are standard animal models used to evaluate the anti-arrhythmic potential of novel compounds.

Aconitine-Induced Arrhythmia Model (Rat)

Principle: Aconitine is a sodium channel activator that causes a persistent influx of Na+, leading to membrane depolarization and triggering of ventricular arrhythmias.

Procedure:

-

Anesthetized rats are instrumented for continuous ECG recording.

-

A baseline ECG is recorded.

-

This compound or vehicle is administered (e.g., intravenously or intraperitoneally).

-

After a set period, a solution of aconitine is infused intravenously at a constant rate.

-

The time to the onset of various arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the duration of these arrhythmias are recorded.

-

The anti-arrhythmic effect of this compound is determined by its ability to delay the onset or reduce the duration of aconitine-induced arrhythmias compared to the vehicle control group.

Ouabain-Induced Arrhythmia Model (Guinea Pig or Rabbit)

Principle: Ouabain is a cardiac glycoside that inhibits the Na+/K+-ATPase, leading to an increase in intracellular calcium concentration and delayed afterdepolarizations, which can trigger ventricular arrhythmias.

Procedure:

-

Anesthetized guinea pigs or rabbits are prepared for ECG monitoring.

-

A baseline ECG is recorded.

-

This compound or vehicle is administered.

-

Ouabain is infused intravenously at a constant rate until the onset of sustained ventricular arrhythmias.

-

The dose of ouabain required to induce arrhythmias is determined.

-